N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide
CAS No.: 1203151-09-0
Cat. No.: VC6942648
Molecular Formula: C20H19F2N3O3S
Molecular Weight: 419.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203151-09-0 |
|---|---|
| Molecular Formula | C20H19F2N3O3S |
| Molecular Weight | 419.45 |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C20H19F2N3O3S/c1-27-13-6-7-18(28-2)17(9-13)25-20-24-12(11-29-20)8-19(26)23-10-14-15(21)4-3-5-16(14)22/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | FURGCRJKVYNBNL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure integrates three primary components:
-
Thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Acetamide group: Linked to the thiazole’s 4-position, this group connects to a 2,6-difluorobenzyl substituent via an amide bond.
-
2,5-Dimethoxyphenylamino moiety: Attached to the thiazole’s 2-position, this aromatic system introduces methoxy groups at the 2- and 5-positions of the phenyl ring .
The interplay of these groups confers unique electronic and steric properties, influencing solubility, reactivity, and biological target interactions.
Physicochemical Data
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₉F₂N₃O₃S | |
| Molecular weight | 419.4 g/mol | |
| SMILES notation | COc1ccc(OC)c(Nc2nc(CC(=O)NCc3c(F)cccc3F)cs2)c1 | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 7 |
The presence of fluorine atoms enhances metabolic stability and membrane permeability, while methoxy groups contribute to π-π stacking interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is synthesized through a multi-step sequence, typically involving:
-
Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters.
-
Introduction of the 2,5-dimethoxyphenylamino group: Nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis.
-
Acetamide linkage construction: Coupling of the thiazole intermediate with 2,6-difluorobenzylamine via activated carboxylate intermediates .
Reaction conditions are critical, with temperature control (typically 50–100°C) and anhydrous solvents (e.g., DMF or THF) required to prevent side reactions.
Key Reaction Optimization
-
Thioether formation: Base-catalyzed conditions (e.g., K₂CO₃ in DMF) enhance nucleophilicity of sulfur atoms.
-
Amide coupling: Carbodiimide reagents (e.g., EDC or DCC) with HOBt as an additive improve yields to >75% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Distinct signals include:
-
¹³C NMR: Carbonyl carbons (C=O) appear at δ 165–170 ppm, while thiazole carbons resonate at δ 110–150 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 419.4 (M+H⁺), with fragmentation patterns indicating cleavage at the amide bond and thiazole ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume